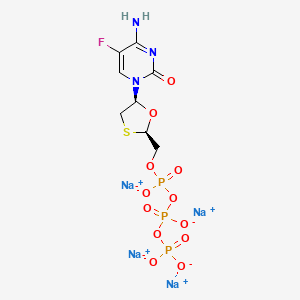

Emtricitabine triphosphate (tetrasodium salt)

CAS No.:

Cat. No.: VC16620484

Molecular Formula: C8H9FN3Na4O12P3S

Molecular Weight: 575.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9FN3Na4O12P3S |

|---|---|

| Molecular Weight | 575.12 g/mol |

| IUPAC Name | tetrasodium;[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

| Standard InChI | InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t5-,6+;;;;/m0..../s1 |

| Standard InChI Key | UVCVKFWKKXBGTF-YPNYOHIOSA-J |

| Isomeric SMILES | C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+] |

| Canonical SMILES | C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Properties

Emtricitabine triphosphate tetrasodium salt is a sodium-stabilized derivative of the phosphorylated anabolite (-)-emtricitabine triphosphate. Its molecular formula, , reflects the addition of three phosphate groups to the parent emtricitabine molecule and four sodium counterions to balance the triphosphate’s negative charges . The compound’s molecular weight is 575.11 g/mol, distinguishing it from the free acid form (487.19 g/mol) and other salt variants, such as the triethylammonium (EtNH) salt .

The structural backbone derives from emtricitabine, a cytidine analog featuring a fluorine atom at the 5-position of the pyrimidine ring and a 1,3-oxathiolane sugar moiety . Phosphorylation at the 5'-hydroxyl group converts the prodrug into its active triphosphate form, enabling competitive inhibition of viral reverse transcriptase. X-ray crystallography studies of analogous nucleoside triphosphates suggest a conformation where the triphosphate chain occupies the enzyme’s nucleotide-binding site, sterically hindering natural substrate incorporation .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1188407-46-6 |

| Molecular Formula | |

| Molecular Weight | 575.11 g/mol |

| Storage Conditions | -20°C, protected from light and moisture |

Mechanism of Action and Pharmacodynamics

Emtricitabine triphosphate (FTC-TP) exerts its antiviral effects through dual mechanisms: competitive inhibition of reverse transcriptase and chain termination. As a deoxycytidine triphosphate (dCTP) analog, FTC-TP competes with dCTP for incorporation into nascent viral DNA. Its incorporation induces premature chain termination due to the absence of a 3'-hydroxyl group on the oxathiolane ring .

Mathematical modeling of reverse transcriptase kinetics reveals that FTC-TP’s efficacy depends on its intracellular concentration relative to dCTP. The polymerization rate () and inhibition constant () for FTC-TP are critical determinants of viral suppression. For instance, the mean first hitting time ()—a measure of delayed DNA elongation—is governed by the equation:

where is the Michaelis constant for dCTP . This model underscores the concentration-dependent activity of FTC-TP, aligning with clinical observations that suboptimal adherence leads to virological failure .

Pharmacokinetics and Analytical Quantification

Absorption and Metabolism

Following oral administration of emtricitabine, intracellular phosphorylation by kinases (e.g., nucleoside diphosphate kinase) generates FTC-TP. Peak plasma concentrations of emtricitabine occur within 1–2 hours, while FTC-TP accumulates in peripheral blood mononuclear cells (PBMCs) with a half-life of 39 hours . Renal excretion accounts for 86% of emtricitabine elimination, necessitating dose adjustments in patients with creatinine clearance <50 mL/min .

Table 2: Pharmacokinetic Parameters in Renal Impairment

| Creatinine Clearance (mL/min) | AUC (hr·μg/mL) | C (μg/mL) |

|---|---|---|

| >80 | 11.8 ± 2.9 | 2.2 ± 0.6 |

| 30–49 | 25.1 ± 5.7 | 3.2 ± 0.6 |

| <30 (ESRD) | 53.2 ± 9.9 | 2.8 ± 0.5 |

Analytical Methods

FTC-TP quantification in DBS employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving a lower limit of quantification (LLOQ) of 0.1 pmol/sample . This method enables non-invasive monitoring of adherence, with FTC-TP levels <LLOQ correlating with a 3.4-fold increased risk of future viremia (95% CI: 1.8–6.5) .

Clinical Applications and Research Findings

Predictive Value in Adherence Monitoring

A prospective cohort study (N=667) demonstrated that non-quantifiable FTC-TP in DBS predicted subsequent viremia (≥20 copies/mL) with an adjusted odds ratio (aOR) of 3.4 (p=0.0002) . Notably, this association persisted even among patients reporting perfect adherence, highlighting FTC-TP’s utility in identifying "pharmacological non-adherence" masked by self-report biases .

Table 3: Odds of Future Viremia by FTC-TP Status

| FTC-TP Status | aOR (95% CI) | p-value |

|---|---|---|

| Below LLOQ | 3.4 (1.8–6.5) | 0.0002 |

| Quantifiable | 1 (Reference) | — |

Synergy with Tenofovir Diphosphate

FTC-TP exhibits pharmacodynamic synergy with tenofovir diphosphate (TFV-DP), another NRTI. Co-administration prolongs the mean first hitting time by 38% compared to monotherapy, attributable to dead-end complex (DEC) formation that impedes excision of incorporated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume